Canrenona

Descripción general

Descripción

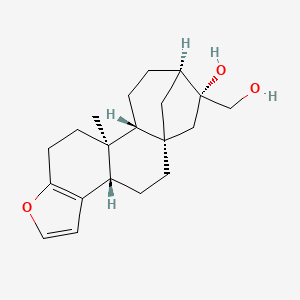

La canrenona es un antimineralocorticoide esteroideo del grupo de la espirolactona, relacionado con la espironolactona. Se utiliza como diurético en Europa, incluidos Italia y Bélgica . La this compound también es un metabolito activo importante de la espironolactona, que contribuye a sus efectos terapéuticos .

Aplicaciones Científicas De Investigación

La canrenona tiene una amplia gama de aplicaciones de investigación científica. Se utiliza en el tratamiento del hiperaldosteronismo primario y los estados edematosos causados por el hiperaldosteronismo secundario, como la insuficiencia cardíaca . También se ha estudiado su eficacia en el tratamiento de pacientes con COVID-19, mostrando resultados prometedores en la reducción de la necesidad de apoyo ventilatorio invasivo y la mortalidad intrahospitalaria . Además, la this compound se utiliza en ensayos que estudian el diagnóstico de la insuficiencia cardíaca .

Mecanismo De Acción

La canrenona actúa como un antimineralocorticoide bloqueando los efectos de la aldosterona en el receptor mineralocorticoide. Esto conduce a una mayor excreción de sodio y agua mientras conserva el potasio . La this compound es un metabolito activo de la espironolactona y se considera que es parcialmente responsable de sus efectos .

Análisis Bioquímico

Biochemical Properties

Canrenone acts as a specific antagonist of aldosterone . It exerts its effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This binding inhibits the aldosterone-induced sodium retention leading to an increase in sodium and subsequently water excretion, and potassium retention .

Cellular Effects

Canrenone has been found to be effective in the treatment of hirsutism in women . In people with chronic heart failure, treatment with Canrenone has shown a mortality benefit compared to placebo . It has been found to have approximately 10 to 25% of the potassium-sparing diuretic effect of spironolactone .

Molecular Mechanism

Canrenone and its active metabolites act as specific antagonists of aldosterone, and exert their effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This prevents remodeling, decreases inflammation, and improves proteinuria .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Canrenone are based on its metabolites, as the parent compound is rapidly metabolized . After multiple oral doses of 2 mg Canrenone per kg for 5 consecutive days, steady-state conditions are reached by day 3 and only a slight accumulation of Canrenone is observed .

Dosage Effects in Animal Models

In a study involving dogs, equinatriuretic doses of Canrenone showed more potent anti-inflammatory and anti-fibrotic effects on the kidney in rodent models . There were no adverse clinical or biochemical effects seen at any Canrenone dosage during treatment .

Metabolic Pathways

Canrenone is rapidly and completely metabolized by the liver into its active metabolites, canrenone, 7α-thiomethyl-spironolactone, and 6β-hydroxy-7α-thiomethyl-spironolactone, which are the primary metabolites in the dog .

Transport and Distribution

Canrenone is mainly excreted via its metabolites. Plasma clearance of Canrenone is 3 L/h/kg for Canrenone, in dogs . After oral administration of radiolabelled Canrenone to the dog, 66% of the dose is recovered in feces and 12% in the urine .

Subcellular Localization

Given its mechanism of action, it is likely that Canrenone and its metabolites primarily localize to the cytoplasm where they can interact with mineralocorticoid receptors .

Métodos De Preparación

La canrenona se puede sintetizar a través de varios métodos. Un método implica la reacción de eterificación y la reacción de deshidrogenación del ácido 17 beta-hidroxi-4-alqueno-3-cetona-17 alfa-pregneno-21-carboxílico-gamma-lactona . Otro método implica disolver una sustancia lactona en un solvente orgánico, agregar un catalizador y un agente auxiliar, y reaccionar bajo agitación a 50-80 °C para obtener this compound .

Análisis De Reacciones Químicas

La canrenona experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen oxidantes como la tetracloro-p-benzoquinona y catalizadores como el bromuro de piridinio . Los principales productos formados a partir de estas reacciones incluyen el ácido 17 beta-hidroxi-3,5-dieno-3-etoxi-17 alfa-pregneno-21-carboxílico-gamma-lactona .

Comparación Con Compuestos Similares

La canrenona es similar a otros antagonistas del receptor mineralocorticoide como la espironolactona y la eplerenona. Se informa que la this compound es más potente como antimineralocorticoide en relación con la espironolactona, pero es considerablemente menos potente y eficaz como antiandrógeno . La eplerenona, por otro lado, es altamente selectiva para el receptor mineralocorticoide y rara vez causa efectos secundarios endocrinos . Otros compuestos similares incluyen amilorida y triamtereno, que también se utilizan como diuréticos .

Propiedades

Número CAS |

976-71-6 |

|---|---|

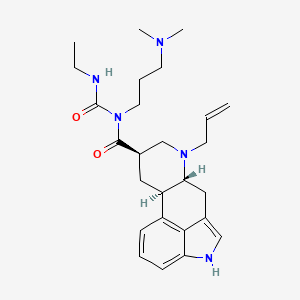

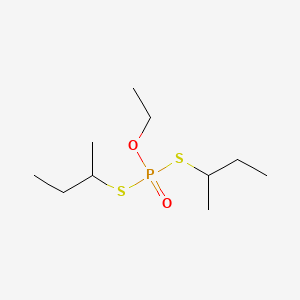

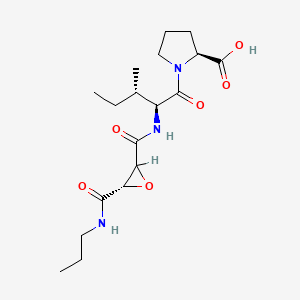

Fórmula molecular |

C22H28O3 |

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1 |

Clave InChI |

UJVLDDZCTMKXJK-GMTJQTPWSA-N |

SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

SMILES isomérico |

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C |

SMILES canónico |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

Apariencia |

Solid powder |

melting_point |

150 °C |

| 976-71-6 | |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aldadiene; BRN 0046602; BRN-0046602; BRN0046602; Luvion; NSC 261713; NSC-261713; NSC 261713Phanurane |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)

![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)